molecular formula C14H9NO3 B572766 3-(3-Cyanophenyl)-5-hydroxybenzoic acid CAS No. 1258637-09-0

3-(3-Cyanophenyl)-5-hydroxybenzoic acid

Cat. No. B572766
M. Wt: 239.23
InChI Key: QYZVOMJDXIGJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Cyanophenylboronic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It’s also used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .


Synthesis Analysis

The synthesis of “3-Cyanophenylboronic acid” involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . It can be used to synthesize 3-Cyano aryl/heteroaryl derivatives by forming a C−C bond via palladium-catalyzed Suzuki-Miyaura reaction .


Molecular Structure Analysis

The molecular formula for “3-Cyanophenylboronic acid” is C7H6BNO2 . For “3-cyanophenylacetic acid”, the molecular formula is C9H7NO2 .


Chemical Reactions Analysis

“3-Cyanophenylboronic acid” can be used as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2 (1 H)-ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-cyanophenylacetic acid” include a density of 1.26g/cm3, a boiling point of 342.1ºC at 760mmHg, and a melting point of 113-117ºC (lit.) .

Scientific Research Applications

Organic Chemistry

  • Application : “3-(3-Cyanophenyl)-5-hydroxybenzoic acid” is used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
  • Method of Application : The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
  • Results : An extensive optimisation regime of SM coupling conditions for the use of organotrifluoroborates has been undertaken . Conditions for the cross-coupling of a wide range of (hetero)aryl, alkenyl and alkynyl moieties have been developed, and give good yields in most cases .

Biological Screening

  • Application : “3-(3-Cyanophenyl)-5-hydroxybenzoic acid” is used in the synthesis of organotin (IV) carboxylates . These compounds have been studied due to their biocidal, pharmaceutical and catalytic properties .
  • Method of Application : A series of six organotin (IV) carboxylates were synthesized and characterized by elemental analysis, FT-IR and NMR . The complex was also analyzed by single crystal X-ray analysis which showed distorted trigonal bipyramidal geometry with polymeric bridging behavior .
  • Results : The complexes synthesized were tested for their antibacterial, antifungal, cytotoxicity and catalytic activities . The results showed significant activity with few exceptions . The catalytic activity of complexes was assessed in transesterification reaction of Brassica campestris oil (triglycerides) to produce biodiesel (fatty acid methyl esters) . The results showed that triorganotin (IV) complexes exhibited good catalytic activity than their di-analogues .

Synthesis of Piperidine-based MCH R1 Antagonists

  • Application : “3-(3-Cyanophenyl)-5-hydroxybenzoic acid” can be used as an intermediate in the synthesis of piperidine-based MCH R1 antagonists .
  • Results : The results or outcomes obtained from this application are not specified in the source .

Preparation of 4-Aryl-1,8-naphthyridin-2(1H)-ones

  • Application : “3-(3-Cyanophenyl)-5-hydroxybenzoic acid” can be used as a substrate in the Suzuki coupling reactions to prepare 4-aryl-1,8-naphthyridin-2(1H)-ones .
  • Results : The results or outcomes obtained from this application are not specified in the source .

Synthesis of Biaryl-based Phenylalanine Amino Acid Analogs

  • Application : “3-(3-Cyanophenyl)-5-hydroxybenzoic acid” can be used as an intermediate in the synthesis of biaryl-based phenylalanine amino acid analogs .
  • Results : The results or outcomes obtained from this application are not specified in the source .

Preparation of Phenylimidazole-based Ir (III) Complexes

  • Application : “3-(3-Cyanophenyl)-5-hydroxybenzoic acid” can be used to prepare phenylimidazole-based Ir (III) complexes for phosphorescent blue OLED applications .
  • Results : The results or outcomes obtained from this application are not specified in the source .

Safety And Hazards

The safety data sheet for “3-Cyanophenyl isocyanate” indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(3-cyanophenyl)-5-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c15-8-9-2-1-3-10(4-9)11-5-12(14(17)18)7-13(16)6-11/h1-7,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZVOMJDXIGJQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688785
Record name 3'-Cyano-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Cyanophenyl)-5-hydroxybenzoic acid

CAS RN

1258637-09-0
Record name 3'-Cyano-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.